1-(Pyridin-3-yl)butane-1,3-dione
Overview
Description
1-(Pyridin-3-yl)butane-1,3-dione, also known as 3-Acetoacetylpyridine, is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound features a pyridine ring attached to a butane-1,3-dione moiety, making it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-acetylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(Pyridin-3-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1-(Pyridin-3-yl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Pyridin-3-yl)butane-1,3-dione can be compared with other similar compounds such as:
1-(Pyridin-2-yl)butane-1,3-dione: This compound has a similar structure but with the pyridine ring attached at the 2-position, leading to different chemical and biological properties.
1-(Pyridin-4-yl)butane-1,3-dione: The pyridine ring is attached at the 4-position, which also results in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-pyridin-3-ylbutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPXWZQQDUKDFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60306151 | |
Record name | Nicotinoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3594-37-4 | |
Record name | 1-(3-Pyridinyl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3594-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 174282 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinoylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nicotinoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60306151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyridin-3-yl)butane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-(Pyridin-3-yl)butane-1,3-dione an interesting molecule for drug discovery?
A: this compound possesses a unique structure that serves as a versatile scaffold for developing new pharmaceutical compounds. Its structure contains both a pyridine ring and a 1,3-dione moiety, both known to interact with various biological targets. Specifically, this compound has shown promise in developing inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) [].
Q2: How does this compound interact with IDO1?
A: Research indicates that derivatives of this compound, particularly those containing a trifluoroethyl group, exhibit strong inhibitory effects on IDO1 []. This inhibition occurs through a multifaceted interaction involving:
Q3: Can you provide an example of structural characterization for a derivative of this compound?
A: One study focused on the crystal structure of (Z)-3-(2-hydroxyphenylamino)-1-(pyridin-3-yl)but-2-en-1-one, a derivative of this compound []. Key findings include:
Q4: Why is the inhibition of IDO1 considered relevant in a therapeutic context?
A: IDO1 plays a crucial role in the kynurenine pathway, which regulates the immune response. In certain diseases, like cancer, IDO1 activity can be upregulated, leading to immunosuppression within the tumor microenvironment. Inhibiting IDO1 could potentially reverse this immunosuppression, allowing the immune system to recognize and target cancer cells more effectively []. Therefore, this compound derivatives, by acting as IDO1 inhibitors, hold promise as potential anticancer agents.
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